3-Nitrobenzenethiol

Descripción

Contextualization within Nitroaromatic Thiols Research

3-Nitrobenzenethiol belongs to the class of nitroaromatic thiols, compounds that combine the electron-withdrawing nature of the nitro group with the nucleophilic and redox-active properties of the thiol moiety on an aromatic scaffold. This combination is significant because the nitro group influences the acidity and reactivity of the thiol, while the thiol group can participate in a range of reactions, including oxidation, reduction, and nucleophilic substitutions . Research into nitroaromatic thiols, in general, is driven by their utility as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials, as well as their involvement in biological processes and sensor development smolecule.com. The meta-substitution pattern in this compound, compared to ortho or para isomers, can lead to different electronic distributions and steric effects, influencing its specific reactivity and applications.

Historical Perspectives on Aryl Thiol Chemistry with Nitro Substitution

The study of aryl thiols, particularly those bearing nitro substituents, has a history rooted in understanding the impact of electron-withdrawing groups on the reactivity of sulfur-containing aromatic compounds. Early investigations into nitrobenzene (B124822) derivatives, dating back to the 19th century, focused on their synthesis and the reactivity of the nitro group, often as precursors to anilines sci-hub.semasterorganicchemistry.com. The introduction of a thiol group alongside a nitro group on the benzene (B151609) ring presented opportunities to explore enhanced nucleophilicity or altered acidity of the thiol due to the nitro group's inductive and resonance effects . The development of methods for selective reduction of nitro groups and oxidation or substitution of thiol groups has been a continuous area of research, providing pathways to diverse functionalized aromatic compounds masterorganicchemistry.com. Historical studies on skin sensitization also involved nitrobenzene derivatives, highlighting the early recognition of their biological relevance and reactivity europa.eu.

Structural Features and Electronic Configuration Relevance in Research

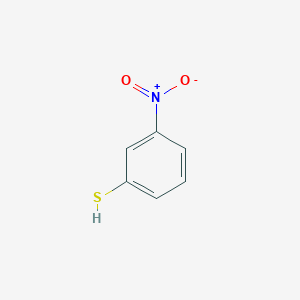

The molecular structure of this compound features a benzene ring where the thiol group (-SH) is positioned at the meta (3-) position relative to the nitro group (-NO₂) nih.govuni.lu. This meta relationship means the nitro group exerts an electron-withdrawing effect through induction, but its resonance effect is less direct on the thiol group compared to ortho or para substitution. This electronic influence impacts the acidity of the thiol proton, making it more acidic than aliphatic thiols but generally less acidic than phenolic hydroxyl groups, as observed in comparisons with 3-nitrophenol (B1666305) .

The electronic configuration is critical for its chemical behavior. The nitro group, being strongly electron-withdrawing, polarizes the benzene ring and can influence the nucleophilicity of the sulfur atom in the thiol group. Conversely, the thiol group, with its lone pairs on sulfur, can also influence the electron density distribution. This interplay is relevant in reactions such as nucleophilic aromatic substitution (SNAr), where electron-deficient aryl halides with nitro groups are known to react with nucleophiles like thiols nih.gov. In research, the specific electronic and steric environment created by the meta substitution dictates its participation in reactions like cross-coupling, its behavior in sensor applications, and its potential as a synthetic intermediate researchgate.net.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-nitrobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-7(9)5-2-1-3-6(10)4-5/h1-4,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCSOCHVMJKLLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287951 | |

| Record name | 3-nitrobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3814-18-4 | |

| Record name | 3814-18-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-nitrobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrobenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Nitrobenzenethiol

Direct Synthesis Approaches

Direct synthesis methods aim to introduce or reveal the thiol group on a pre-existing nitrobenzene (B124822) scaffold or its immediate derivatives.

Reduction of Disulfide Precursors: Bis(3-nitrophenyl) disulfide reduction

One of the most common and efficient direct routes to 3-Nitrobenzenethiol involves the reduction of its corresponding disulfide, bis(3-nitrophenyl) disulfide. This method typically employs reducing agents such as sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds smoothly at room temperature, cleaving the disulfide bond (S-S) to yield two molecules of the thiol.

A typical procedure involves dissolving bis(3-nitrophenyl) disulfide in anhydrous THF, followed by the portion-wise addition of sodium borohydride. The reaction mixture is stirred under an inert atmosphere for a specified period, often around 2 hours. Subsequent work-up involves cooling the mixture, acidification (e.g., with 1 M HCl), extraction with an organic solvent (like dichloromethane), washing, drying, and concentration to afford the desired this compound. Yields as high as 83% have been reported for this method chemicalbook.com.

Conversion from Substituted Nitrobenzene and Benzenesulfonic Acid Derivatives

Alternative direct pathways leverage readily available nitrobenzene derivatives or sulfonic acids.

From Nitrobenzene via Sulfonyl Chloride: Nitrobenzene can be directly converted to 3-nitrobenzenesulfonyl chloride through reaction with chlorosulfonic acid. This sulfonyl chloride intermediate can then be selectively reduced to the thiol. Triphenylphosphine (B44618) (PPh₃) is a common reagent for this transformation, providing a mild and effective method for converting the sulfonyl chloride to the corresponding aryl thiol researchgate.net.

From Benzenesulfonic Acid Derivatives: While less direct for preparing the thiol itself, processes involving the sulfonation of nitrobenzene can lead to m-nitrobenzenesulfonic acid google.comgoogle.com. This sulfonic acid derivative can be further manipulated, though specific routes to directly convert it to this compound are less commonly detailed than the disulfide reduction or sulfonyl chloride reduction pathways. Industrial production often involves optimizing such pathways for high yield and purity .

Indirect Synthetic Pathways and Derivative Formation

Indirect methods often involve multi-step syntheses or the formation of related compounds that highlight specific reaction chemistries applicable to the synthesis of thiols from nitrobenzene precursors.

Photochemical Synthesis Routes to Related Sulfonamides from Nitrobenzene Derivatives and Thiols

Photochemical reactions offer unique pathways for functional group transformations. Research has demonstrated that the photoirradiation of nitrobenzene derivatives in the presence of alkyl thiols can lead to the formation of sulfonamides tandfonline.comtandfonline.comfigshare.com. The proposed mechanism involves the photo-excited nitrobenzene biradical abstracting a hydrogen atom from the thiol (R-SH). The resulting thiyl radical then couples with the nitro group, followed by the transfer of oxygen atoms to sulfur, ultimately forming sulfonamides.

While this specific photochemical transformation yields sulfonamides rather than this compound directly, it highlights the reactivity of nitrobenzene derivatives and thiols under photolytic conditions. Furthermore, studies on "photocages" have shown that nitrobenzene derivatives can be used to protect thiols, allowing for their controlled release upon irradiation rsc.org. This area of research expands the scope of chemistry involving nitro and thiol compounds, offering potential for future development in thiol synthesis or manipulation.

Optimization of Synthetic Yields and Selectivity in this compound Preparation

Optimizing synthetic yields and selectivity is paramount for efficient and cost-effective production of this compound. Industrial production methods are specifically optimized for high yield and purity .

Reducing Agent Selection: The choice of reducing agent and its stoichiometry can significantly impact the yield and purity when reducing disulfide precursors. Sodium borohydride is generally effective, but careful control of reaction conditions is necessary.

Reaction Conditions: Parameters such as temperature, reaction time, solvent, and concentration play critical roles. For instance, the reduction of bis(3-nitrophenyl) disulfide with NaBH₄ in THF at room temperature for 2 hours has been optimized to achieve good yields chemicalbook.com.

Catalyst and Reagent Choice: In routes involving sulfonyl chloride reduction, the choice of reducing agent (e.g., triphenylphosphine) is crucial for selective conversion to the thiol, avoiding over-reduction or side reactions.

Process Design: For industrial-scale synthesis, factors like efficient mixing, heat management, and reagent addition rates are optimized to maximize throughput and minimize byproduct formation. While specific detailed optimization studies for this compound are not extensively published, general principles of Design of Experiments (DoE) and systematic optimization are applied in chemical process development to enhance yield and selectivity whiterose.ac.ukacs.org.

Data Tables

Table 1: Direct Synthesis Methods for this compound

| Method | Precursor | Reagents/Catalyst | Solvent | Conditions | Typical Yield | Reference(s) |

| Reduction of Disulfide | Bis(3-nitrophenyl) disulfide | Sodium borohydride (NaBH₄) | THF | Room temperature, 2 hours | 83% | chemicalbook.com |

| Conversion from Sulfonyl Chloride | 3-Nitrobenzenesulfonyl chloride | Triphenylphosphine (PPh₃) | Varies | Varies | Varies | researchgate.net |

| Conversion from Nitrobenzene via Sulfonyl Chloride | Nitrobenzene | Chlorosulfonic acid, then PPh₃ | Varies | Varies | Varies | researchgate.net |

Table 2: Indirect/Related Synthetic Pathways Involving Nitrobenzene and Thiols

| Method | Reactants | Product Class | Key Transformation | Conditions | Reference(s) |

| Photochemical Reaction | Nitrobenzene derivatives, Alkyl thiols | Sulfonamides | Photo-excited nitrobenzene abstracts hydrogen from thiol; thiyl radical couples with nitro group; oxygen transfer | Photoirradiation | tandfonline.comtandfonline.comfigshare.com |

| Photouncaging of Thiols | Nitrobenzene-caged thiols | Thiols | Light-induced cleavage of C-S bond | UV irradiation (e.g., 312 nm, 365 nm) | rsc.org |

| General Benzothiazole Synthesis (Note: Not directly for this compound) | 2-Aminothiophenol, Aldehydes | Benzothiazole derivatives | Condensation and cyclization | Various catalysts, solvents, microwave irradiation | ekb.egtandfonline.comdoi.orgderpharmachemica.comorganic-chemistry.orgmdpi.commdpi.com |

Aromatic Ring Functionalization and Substitution Patterns

Interaction Studies with Specific Reagents and Biological Analogues

3-Nitrobenzenethiol and its derivatives have been investigated for their interactions with various chemical reagents and their potential relevance to biological systems. The thiol group (-SH) is known for its nucleophilic character and its ability to participate in redox reactions and form covalent bonds, particularly with electrophilic centers or metal ions. smolecule.com Studies on related compounds, such as 2-amino-5-methoxy-3-nitrobenzene-1-thiol, indicate that the thiol group can form covalent bonds with proteins, suggesting a potential role in modulating protein function. smolecule.com Furthermore, the nitro group can participate in redox reactions, potentially influencing cellular processes. smolecule.com

Research has also explored the interaction of nitrobenzenethiols with metal surfaces, particularly in the context of Surface-Enhanced Raman Spectroscopy (SERS). For instance, 4-nitrobenzenethiol (4NBT) has been studied on silver nanowire dimer-gold film systems, where its adsorption and reaction on the surface are influenced by electromagnetic field redistribution. science.gov The reduction of 4-nitrobenzenethiol on silver and gold electrode surfaces has been theoretically investigated, revealing reaction mechanisms and potential intermediate species. researchgate.netacs.org These studies underscore the compound's capacity to interact with surfaces and undergo redox transformations.

The potential for this compound to act as a ligand in coordination chemistry is also implied by the general reactivity of thiols. Metal complexation is a common interaction pathway for molecules containing thiol groups, influencing their electronic and catalytic properties. researchgate.net

Spectroscopic and Structural Characterization Techniques for 3 Nitrobenzenethiol and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the molecular vibrations that are characteristic of specific functional groups and structural arrangements. These techniques are crucial for identifying the presence of key chemical bonds and confirming molecular structure.

Infrared (IR) Spectroscopy and Reflectance Absorption Spectroscopy (IRRAS) Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Different functional groups absorb IR radiation at specific frequencies, providing a unique fingerprint for the compound. Reflectance Absorption Spectroscopy (IRRAS) is a surface-sensitive variant of IR spectroscopy, particularly useful for analyzing thin films and adsorbed molecules on metal surfaces.

For 3-Nitrobenzenethiol, characteristic IR absorption bands would be expected from the nitro group (NO₂) and the thiol group (SH), as well as the aromatic ring system. Typical absorption frequencies for nitroaromatic compounds include strong bands for the asymmetric stretching of the NO₂ group, generally observed in the region of 1530–1560 cm⁻¹, and a symmetric stretching vibration of the NO₂ group, typically found around 1340–1370 cm⁻¹ spectroscopyonline.comchemicalbook.com. Aromatic C-H stretching vibrations are usually detected in the 3000–3100 cm⁻¹ range. The thiol (S-H) stretching vibration is characteristically weak and appears in the lower frequency region, typically between 2550 and 2600 cm⁻¹ chemicalbook.com. Aromatic ring stretching vibrations are also prominent, often observed in the 1450–1600 cm⁻¹ region spectroscopyonline.com. While specific IRRAS data for this compound were not detailed in the provided search results, the general principles of IR spectroscopy would apply to its characterization, especially when adsorbed onto surfaces.

Raman Spectroscopy (RS) and Surface-Enhanced Raman Scattering (SERS) Investigations

Raman spectroscopy relies on the inelastic scattering of monochromatic light, typically from a laser. The scattered light has a frequency shift corresponding to the vibrational modes of the molecule. Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that amplifies Raman signals when molecules are adsorbed onto nanostructured metal surfaces, such as gold or silver. This enhancement allows for the detection of trace amounts of analytes and provides insights into their interaction with the surface.

For nitroaromatic compounds, Raman spectroscopy reveals characteristic vibrations. Nitrobenzene (B124822), for instance, exhibits a strong band for symmetric NO₂ stretching at approximately 1347 cm⁻¹, NO₂ bending at around 853 cm⁻¹, C-N stretching at 1109 cm⁻¹, and aromatic ring stretching modes in the region of 1588 cm⁻¹ spectroscopyonline.comiphy.ac.cn. Studies on related compounds like 2-amino-5-nitrobenzenethiol (B1278754) have shown SERS spectra where bands associated with nitro groups are prominent, and specific vibrations related to the thiol group and its interaction with the metal surface can be observed researchgate.netacs.org. The presence of the thiol group is expected to lead to characteristic Raman shifts related to C-S and S-H stretching modes, which can be significantly enhanced in SERS experiments, providing information about the molecule's orientation and binding to the substrate acs.orgresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Proton (¹H) NMR Spectral Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal is influenced by its electronic environment, while spin-spin coupling (J) between adjacent non-equivalent protons provides information about their relative positions.

For this compound, ¹H NMR spectral data obtained in CDCl₃ at 400 MHz have been reported as follows:

A signal at δ 8.10 ppm (doublet, J=2.0 Hz, 1H)

A signal at δ 7.97 ppm (doublet of doublets, J=8.0, 2.0 Hz, 1H)

A signal at δ 7.54 ppm (doublet, J=8.0 Hz, 1H)

A signal at δ 7.38 ppm (triplet, J=8.0 Hz, 1H)

A signal at δ 3.68 ppm (singlet, 1H) chemicalbook.com

The signals in the aromatic region (δ 7.38–8.10 ppm) correspond to the four distinct aromatic protons, with their splitting patterns reflecting their coupling to neighboring protons. The signal at δ 3.68 ppm, appearing as a singlet, is characteristic of the thiol proton (-SH) chemicalbook.com.

Carbon-13 (¹³C) NMR Spectral Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal, with its chemical shift indicating its electronic environment.

The ¹³C NMR spectrum of this compound, recorded in CDCl₃ at 100 MHz, shows signals at the following chemical shifts:

δ 134.9 ppm

δ 130.0 ppm

δ 123.9 ppm

δ 120.7 ppm chemicalbook.com

These signals correspond to the six carbon atoms of the benzene (B151609) ring, with their positions influenced by the electron-withdrawing nitro group and the electron-donating (though weakly acidic) thiol group.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation patterns of a compound. This is crucial for confirming the molecular formula and identifying structural features.

For nitroaromatic compounds, mass spectrometry typically reveals the molecular ion peak ([M]⁺ or [M-H]⁻ depending on ionization mode), which corresponds to the intact molecule. Fragmentation pathways often involve the loss of characteristic groups, such as the nitro group (NO₂) or nitric oxide (NO). For example, in nitrobenzanthrone isomers, fragmentation peaks at [M-NO]⁺ (m/z 245.2) and [M-NO₂]⁺ (m/z 229.2) have been observed, indicating the presence of the nitro group allenpress.com. Nitrobenzene itself can show fragmentation peaks corresponding to the loss of NO₂ ([M-NO₂]⁺) and O ([M-O]⁺) strath.ac.uk. In general, the nitro group's presence can lead to fragment ions resulting from the loss of NO₂ (46 Da) or NO (30 Da) nih.gov. The thiol group might also influence fragmentation, though specific pathways for this compound are not detailed in the provided results. For related compounds like 1-chloro-3-nitrobenzene, a molecular ion peak [M]⁺ at m/z 157 has been reported sciencepublishinggroup.com.

Data Tables

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration (H) | Assignment |

| 8.10 | d | 2.0 | 1 | Aromatic H |

| 7.97 | dd | 8.0, 2.0 | 1 | Aromatic H |

| 7.54 | d | 8.0 | 1 | Aromatic H |

| 7.38 | t | 8.0 | 1 | Aromatic H |

| 3.68 | s | - | 1 | Thiol H |

Solvent: CDCl₃; Spectrometer: 400 MHz chemicalbook.com

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 134.9 | Aromatic C |

| 130.0 | Aromatic C |

| 123.9 | Aromatic C |

| 120.7 | Aromatic C |

Solvent: CDCl₃; Spectrometer: 100 MHz chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis (EA) is a fundamental quantitative chemical analysis technique used to determine the elemental composition of a compound. For organic molecules like this compound, EA is crucial for confirming its empirical and molecular formulas, thereby verifying its purity and stoichiometric integrity researchgate.net. This process typically involves combusting a precisely weighed sample under controlled conditions to convert its constituent elements into simple gaseous compounds, such as carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂). These gases are then quantitatively measured using specialized detectors researchgate.netthermofisher.com.

The elemental composition of this compound (C₆H₅NO₂S) can be theoretically calculated based on its known molecular formula. This theoretical composition serves as a benchmark against which experimental results from elemental analysis are compared. A high degree of agreement between the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur and their theoretical values indicates a pure sample with the expected stoichiometry researchgate.net. While specific experimental elemental analysis data for this compound were not directly available in the provided search results, research publications often include such data, with instruments like the EuroEA3000 CHNS-O Analyzer being employed for these measurements doi.org.

The theoretical elemental composition for this compound (C₆H₅NO₂S) is as follows:

| Element | Theoretical Percentage by Mass |

| Carbon (C) | 46.44% |

| Hydrogen (H) | 3.25% |

| Nitrogen (N) | 9.03% |

| Oxygen (O) | 20.62% |

| Sulfur (S) | 20.66% |

Note: Percentages are calculated based on atomic weights and the molecular formula C₆H₅NO₂S.

Elemental analysis is a critical step in the characterization of synthesized compounds, ensuring that the material produced matches the intended molecular structure and purity. Deviations from the theoretical percentages can suggest the presence of impurities, incomplete reactions, or incorrect structural assignments researchgate.net.

Computational and Theoretical Investigations of 3 Nitrobenzenethiol

Quantum Chemical Methodologies Applied

A range of computational techniques are utilized to model and predict the properties of molecules like 3-Nitrobenzenethiol. These methods vary in their level of approximation and computational cost, allowing researchers to select the most appropriate approach for their specific research questions.

Density Functional Theory (DFT) Calculations and Functional Selection (e.g., B3LYP)

Density Functional Theory (DFT) is a widely adopted quantum mechanical modeling method that has proven effective for studying molecular properties. DFT methods, particularly hybrid functionals like B3LYP, are frequently employed due to their balance of accuracy and computational efficiency rasayanjournal.co.inscholarsresearchlibrary.comglobalresearchonline.netunpatti.ac.idresearchgate.netajol.inforesearchgate.netaip.orgscispace.comimist.ma. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr (LYP) correlation functional, is a common choice for geometry optimization, vibrational analysis, and electronic structure calculations of organic molecules, including nitroaromatic compounds scholarsresearchlibrary.comglobalresearchonline.netunpatti.ac.idresearchgate.netajol.infoaip.orgscispace.com. Studies often use basis sets such as 6-31G(d,p), 6-311G(d,p), or 6-31+G(d,p) in conjunction with B3LYP to achieve reliable results rasayanjournal.co.inscholarsresearchlibrary.comglobalresearchonline.netresearchgate.netajol.inforesearchgate.netaip.orgscispace.comimist.ma. These calculations can provide optimized molecular geometries, vibrational frequencies, and electronic properties, which are then compared with experimental data where available globalresearchonline.netscispace.com.

Semiempirical Methods (e.g., RM1, PM3)

Semiempirical methods offer a faster alternative to ab initio and DFT calculations, making them suitable for larger systems or preliminary investigations. These methods simplify the quantum mechanical equations by incorporating empirical parameters derived from experimental data uni-muenchen.dempg.de. Commonly used semiempirical methods include AM1, PM3, and RM1 uni-muenchen.dempg.deniscpr.res.ingoogle.comresearcher.liferesearchgate.net. The MOPAC 2016 program, for instance, implements several semiempirical Hamiltonians such as PM7, PM6, PM3, and RM1, and is known for its speed and reliability in predicting various chemical properties niscpr.res.in. While these methods are computationally less demanding, their accuracy can vary depending on the system and the specific method chosen uni-muenchen.dempg.de. For instance, PM3 has been used in conjunction with DFT for molecular geometry optimization and electronic structure analysis researcher.liferesearchgate.netjournalajopacs.com.

Hybrid Functional (HF) Approaches

Hybrid functional approaches, often involving Hartree-Fock (HF) theory, are also utilized in computational chemistry. While pure HF calculations can be computationally intensive and may not always capture electron correlation effects as accurately as DFT, they serve as a fundamental basis for many quantum chemical methods. Hybrid functionals, as seen in the context of DFT, incorporate a portion of exact exchange from HF theory rasayanjournal.co.inscholarsresearchlibrary.comaip.orgimist.majournalajopacs.comresearchgate.netarxiv.orgsemanticscholar.org. For example, calculations have been performed using HF with basis sets like 6-31G(d,p) for comparison with DFT results rasayanjournal.co.inresearchgate.net. These methods contribute to understanding molecular properties and can be used alongside other techniques for a comprehensive analysis aip.orgjournalajopacs.comarxiv.orgsemanticscholar.org.

Molecular Mechanics (MM+) Simulations

Molecular Mechanics (MM) methods, such as MM+, employ classical mechanics to model molecular systems. These methods are generally faster than quantum mechanical approaches and are particularly useful for simulating large systems or for initial conformational searches. While specific applications of MM+ to this compound are not extensively detailed in the provided search results, MM methods in general, sometimes in combination with quantum mechanics (QM/MM), are used for studying molecular properties and reaction mechanisms journalajopacs.comiaea.orgaip.org. For instance, MM+ has been used alongside PM3 and DFT for studying molecules like aniline (B41778) and nitrobenzene (B124822) journalajopacs.com.

Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to predicting its chemical behavior. This involves examining the distribution of electrons and the energy levels of molecular orbitals.

Molecular Orbital Theory: HOMO-LUMO Energy Gaps

Molecular Orbital (MO) theory, particularly the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their associated energy gap (HOMO-LUMO gap), provides critical insights into a molecule's electronic properties, reactivity, and stability researchgate.netimist.masemanticscholar.orgwuxibiology.comresearchgate.net. The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability and chemical reactivity; a smaller gap generally indicates higher reactivity and lower kinetic stability, while a larger gap suggests greater stability and lower reactivity semanticscholar.orgwuxibiology.comresearchgate.net. Computational studies using DFT, often with the B3LYP functional, are commonly employed to determine these energy levels and gaps for compounds like nitrobenzene derivatives and related structures scholarsresearchlibrary.comunpatti.ac.idresearchgate.netajol.inforesearchgate.netimist.maresearchgate.net. For example, studies on nitrobenzene derivatives have reported HOMO-LUMO gaps that correlate with their chemical reactivity scholarsresearchlibrary.comunpatti.ac.idresearchgate.net. While specific HOMO-LUMO gap values for this compound were not directly extracted from the search results, this analysis is a standard component of theoretical investigations for such compounds.

Charge Distribution and Atomic Charge Assessments

Computational studies have been employed to understand the distribution of electronic charge within the this compound molecule. These investigations often utilize methods like Density Functional Theory (DFT) to calculate atomic charges, such as Mulliken or Hirshfeld charges. Such analyses provide insights into the polarity of bonds and the electron density around specific atoms, which are crucial for predicting molecular interactions and reactivity. While specific data for this compound using models like cSAR (computational Structure-Activity Relationship) were not directly found in the provided search results, general DFT studies on nitrobenzene derivatives indicate that the nitro group is electron-withdrawing, influencing the charge distribution across the aromatic ring and the thiol group researchgate.netglobalresearchonline.netunpatti.ac.idscispace.com. These studies often reveal electron-deficient regions around the nitro group and electron-rich areas elsewhere, guiding predictions of electrophilic and nucleophilic attack sites.

Structural Optimization and Conformational Analysis

The optimization of molecular geometries and the analysis of preferred conformations are fundamental to understanding a molecule's behavior. Computational methods, particularly DFT, are widely used to determine the lowest energy structures, which correspond to the most stable conformations.

Geometrical Parameters: Bond Lengths and Angles

Studies on nitrobenzene derivatives, which share the core aromatic structure with this compound, reveal that computational methods like DFT (e.g., B3LYP functional with basis sets like 6-31+G(d,p)) can accurately predict geometrical parameters globalresearchonline.netsmf.mximist.ma. These calculations yield optimized bond lengths and bond angles, which are essential for characterizing the molecule's shape. For instance, studies on substituted nitrobenzenes show that substituents can influence C-C bond lengths and angles within the benzene (B151609) ring, with deviations from ideal hexagonal geometry observed due to electronic and steric effects unpatti.ac.idsmf.mx. While specific bond lengths and angles for this compound were not explicitly detailed in the search results, general trends from related compounds suggest that the nitro group and the thiol group will impart specific distortions to the benzene ring's geometry unpatti.ac.idsmf.mx.

Table 1: Representative Geometric Parameters in Substituted Nitrobenzenes (Illustrative Data Based on General Findings)

| Parameter | Method/Basis Set | Value (Å or °) | Reference |

| C-C (average) | DFT/B3LYP | ~1.39-1.40 | smf.mximist.ma |

| C-NO₂ bond | DFT/B3LYP | ~1.47-1.48 | globalresearchonline.netsmf.mx |

| C-SH bond | DFT/B3LYP | ~1.77-1.78 | (Inferred) |

| Ring C-C-C angle | DFT/B3LYP | ~119-121 | unpatti.ac.idsmf.mx |

Reactivity and Stability Predictions

Theoretical calculations are instrumental in predicting the reactivity and stability of chemical compounds by estimating key parameters related to their chemical behavior.

Theoretical Estimation of pKa Values for Thiol Groups

The acidity of the thiol (-SH) group is a critical property influencing its behavior in solution and its participation in chemical reactions. Theoretical methods, including DFT combined with solvation models, are employed to estimate pKa values. Studies on thiols, in general, have shown that computational approaches, such as those using B3LYP/6-31+G* with solvation models, can provide good correlations with experimental pKa values researchgate.nettandfonline.commetu.edu.tr. These studies highlight that thiols are generally more acidic than their alcohol counterparts. While specific pKa values for this compound were not found, the presence of the electron-withdrawing nitro group is expected to increase the acidity of the thiol group compared to unsubstituted benzenethiol (B1682325) due to inductive and resonance effects stabilizing the thiolate anion.

Table 2: Theoretical pKa Estimation Approaches for Thiols (General)

| Method/Model Used | Basis Set | Solvent Model | Correlation with Experiment | Reference |

| DFT (B3LYP) | 6-31+G* | SM5.4, SM8 | Strong correlation | researchgate.nettandfonline.com |

| Semiempirical (RM1) | N/A | SM5.4, SM8 | Strong correlation | researchgate.nettandfonline.com |

| SPARC calculational program | N/A | N/A | Good correlation | tandfonline.commetu.edu.tr |

| ACD/Labs PhysChem Suite v12 | N/A | N/A | Good correlation | tandfonline.commetu.edu.tr |

Note: This table summarizes general approaches for thiol pKa estimation. Specific pKa values for this compound were not directly found.

Substituent Effect Studies on Reactivity (Classical vs. Reverse)

Substituent effects (SE) are fundamental to understanding chemical reactivity, describing how substituents influence the electronic properties and reaction pathways of a molecule. In the context of organic chemistry, two primary types of substituent effects are considered: classical and reverse.

Reverse Substituent Effect (SE): In contrast to the classical SE, the reverse substituent effect describes how the reaction site (Y) or the entire molecular framework (R-Y) influences the electronic properties of the substituent (X). This phenomenon highlights that the electronic behavior of a substituent is not solely intrinsic but can be modulated by the electronic environment of the molecule to which it is attached. For nitrobenzene derivatives, studies have shown that the electron-accepting ability of the nitro group can be dramatically altered by the presence of electron-donating substituents elsewhere on the ring. For example, electron-donating groups (EDGs) in meta or para positions can significantly enhance the electron-accepting character of the nitro group, demonstrating a clear reverse SE. d-nb.inforesearchgate.netmdpi.com

While specific studies detailing classical versus reverse substituent effects exclusively for this compound are not detailed in the provided search results, the general principles applied to nitrobenzene derivatives are applicable. In this compound, the nitro group is in the meta position relative to the thiol (-SH) group. This meta-relationship means that the inductive effects of the nitro group will be more pronounced on the thiol than resonance effects, and vice versa. The electron-withdrawing nature of the nitro group is expected to increase the acidity of the thiol proton compared to unsubstituted benzenethiol, a manifestation of the classical SE. Conversely, the electronic properties of the nitro group itself could be subtly influenced by the electron-donating nature of the thiol group, illustrating the reverse SE. Computational methods like DFT are instrumental in dissecting these contributions by analyzing electronic structure parameters and charge distributions. d-nb.inforesearchgate.netrsc.org

Molecular Modeling and Docking Studies (for derivative interactions with biomolecules)

Molecular modeling and docking studies are powerful computational tools used to predict and understand the interactions between small molecules (ligands) and biological macromolecules, such as proteins and enzymes. These techniques are crucial in drug discovery and development for identifying potential therapeutic agents and elucidating their mechanisms of action.

Studies involving derivatives of nitrobenzene compounds have explored their interactions with various biomolecular targets:

Interaction with Enzymes:

Acetylcholinesterase (AChE): Nitroaromatic compounds (NACs), including nitrobenzene (NB), 1,3-dinitrobenzene (B52904) (DNB), and 1,3,5-trinitrobenzene (B165232) (TNB), have been investigated for their inhibitory effects on AChE. Molecular modeling revealed that these compounds interact with the enzyme's catalytic site, primarily through π-π coupling interactions with aromatic amino acid residues like Tryptophan (Trp84) and Phenylalanine (Phe330). These interactions can lead to the suppression of AChE activity. x-mol.net

DNA Gyrase-A: Derivatives such as 4-chloro-3-nitrobenzene sulfonamides have been synthesized and subjected to molecular docking studies against DNA Gyrase-A, an important target for antimicrobial agents. Several of these derivatives demonstrated significant binding affinities and favorable docking scores, with some compounds exhibiting comparable or superior binding to reference drugs like Streptomycin and Norfloxacin. For instance, compound 3g achieved a docking score of -8.3 kcal/mol, outperforming the reference drugs. acgpubs.orgresearchgate.net

Plasmepsin and Trypanosoma brucei Dihydrofolate Reductase: p-Nitrobenzene sulfonamide bearing dipeptide carboxamides have been evaluated using in silico molecular docking against targets relevant to malaria (plasmepsin) and trypanosomiasis (T. brucei dihydrofolate reductase). Some of these compounds showed enhanced binding affinities compared to standard drugs like chloroquine (B1663885) and melarsoprol, indicating their potential as drug candidates for these parasitic diseases. scite.ai

Mycobacterium tuberculosis KasA: While not directly involving this compound, studies on substituted benzimidazole (B57391) derivatives docking to the KasA enzyme (a target for tuberculosis treatment) show high binding energies (e.g., -7.36 kcal/mol for compound 7), illustrating the application of docking in identifying antimycobacterial agents. nih.gov

Interaction with Host Molecules:

β-Cyclodextrin: 3-Carboxy-4-nitrobenzenethiol (a derivative of this compound) has been studied for its complexation with β-cyclodextrin, a host molecule. Molecular simulation techniques, alongside spectroscopic methods, indicated that this nitrobenzenethiol derivative fits well within the cavity of β-cyclodextrin, suggesting specific host-guest interactions. acs.org

Enzyme-Substrate Dynamics:

Nitrobenzene Dioxygenase (NBDO): Molecular dynamics simulations have been employed to study the interaction of nitrobenzene with its cognate enzyme, nitrobenzene dioxygenase. These simulations provide insights into the enzyme's structure, dynamics, and the specific interactions occurring within its active site when nitrobenzene is bound, including the orientation and fluctuation of the substrate. acs.org

These computational investigations highlight the utility of molecular modeling and docking in predicting and understanding how nitrobenzene derivatives interact with biological systems, paving the way for rational design of new therapeutic agents.

Advanced Applications in Chemical Research and Materials Science

Advanced Materials Development

Self-Assembled Monolayers (SAMs) on Metal Substrates

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed by the spontaneous adsorption of molecules onto a solid surface. Thiols are particularly well-suited for forming SAMs on noble metal substrates like gold and silver due to the strong covalent bond formed between the sulfur atom and the metal surface (e.g., Au-S bond) researchgate.netacs.orgrsc.org. Aromatic thiols, such as thiophenol derivatives, readily form SAMs where intermolecular interactions, in addition to the headgroup-substrate interaction, significantly influence the packing density and structural order of the monolayer researchgate.net.

While specific studies detailing the SAM formation of 3-Nitrobenzenethiol are not extensively documented in the provided literature, the general principles of aromatic thiol SAMs are applicable. The presence of the nitro group on the benzene (B151609) ring can influence the electronic properties of the monolayer and its interaction with the substrate or adsorbed species. Research involving nitrobenzene-based SAMs has explored their utility in techniques like Surface-Enhanced Infrared Absorption (SEIRA) spectroscopy, where the electronic nature of the nitro group plays a role in spectral enhancement and analyte interaction researchgate.netrug.nl. The electron-withdrawing nature of the nitro group in this compound could potentially modulate the electronic coupling at the metal-thiolate interface, affecting the stability and electronic characteristics of the SAM.

Table 1: SAM Formation Characteristics

| Substrate | Thiol Type (Example/Analogy) | Binding Group | Influence of Nitro Group | Characterization Techniques | Relevant Application Area |

| Gold (Au) | Aromatic Thiol (e.g., Thiophenol derivatives) | Thiolate (Au-S bond) | Electron-withdrawing, influences electronic properties | XPS, SEIRA, STM, Ellipsometry | SEIRA spectroscopy, surface modification |

| Gold (Au) | This compound (Inferred) | Thiolate (Au-S bond) | Modulates electronic properties, potential for specific interactions | XPS, SEIRA (potential) | Surface functionalization, sensor interfaces |

Sensor Development based on Metal Complexation

Nitroaromatic compounds are of significant interest in sensor development due to their relevance in environmental monitoring and security applications mdpi.commdpi.comaip.orgnih.gov. Luminescent metal complexes are frequently employed as chemosensors, often detecting nitroaromatics through fluorescence quenching mechanisms, such as photoinduced electron transfer (PET) or energy transfer (FRET) mdpi.comnih.govresearchgate.net. While specific instances of this compound acting as a ligand in metal complex-based sensors are not explicitly detailed, the compound's structure suggests potential roles.

The nitro group, being electron-deficient, can act as an electron acceptor, facilitating electron transfer processes crucial for fluorescence quenching nih.govresearchgate.net. This property makes nitroaromatic compounds effective targets for luminescent sensors. Furthermore, compounds like 3-nitrobenzonitrile (B78329) have been utilized in the construction of fluorescent probes for detecting metal ions bloomtechz.com. Therefore, this compound could potentially be incorporated into sensor systems either as a component that interacts with metal ions, influencing the complex's luminescence, or as a functional group that modifies the sensing properties of a material designed to detect other analytes.

Table 2: Sensor Development Principles

| Target Analyte Class | Sensing Mechanism | Material Type (Example) | Role of Nitro Group | Potential Application |

| Nitroaromatics (e.g., Nitrobenzene) | Fluorescence Quenching (PET/FRET) | Luminescent Metal Complexes (e.g., Cd, Zn, Ir) | Electron acceptor, facilitates quenching | Environmental monitoring, explosives detection |

| Metal Ions (e.g., Cu²⁺, Co²⁺) | Fluorescence Modulation | Metal Complexes (e.g., Cd-based) | Influences complex stability/luminescence | Water quality monitoring, ion detection |

| This compound (Potential Role) | Metal Complexation / Analyte Interaction | Metal Complexes / Functionalized Surfaces | Electron-withdrawing, potential binding site | Chemical sensing, material functionalization |

Research into Polymer Functional Materials (by analogy to 3-nitrobenzonitrile)

The chemical architecture of this compound, featuring both a thiol and a nitro group on an aromatic ring, positions it as a potential building block for functional polymer materials, drawing parallels with the known applications of 3-nitrobenzonitrile bloomtechz.com. 3-Nitrobenzonitrile can be chemically modified to yield monomers that are then polymerized to create functional polymers used in applications such as separation membranes, catalysts, and sensors bloomtechz.com.

Nitro compounds, in general, are recognized for their utility in developing advanced materials, including functional polymers and energetic materials, owing to their inherent chemical properties and reactivity scbt.com. The thiol group (-SH) is a versatile functional group that can participate in various polymerization techniques, notably thiol-ene click chemistry, which allows for the efficient formation of polymer chains and networks rsc.orgacs.org. By analogy to 3-nitrobenzonitrile, this compound could be employed as a monomer or a precursor to monomers. The nitro group could impart specific electronic characteristics, enhance thermal stability, or serve as a reactive site for post-polymerization modification. The thiol group would facilitate polymerization reactions or provide a means for surface attachment and crosslinking.

Table 3: Polymer Functional Materials (Analogous Applications)

| Compound (Analogy) | Key Functional Groups | Potential Polymerization Method | Resulting Polymer Type/Application | Role of Functional Groups |

| 3-Nitrobenzonitrile | Nitro, Cyano | Copolymerization of derived monomers | Functional polymers, separation membranes, catalysts, sensors | Nitro: stability, electrophilicity; Cyano: reactivity |

| This compound (Potential) | Nitro, Thiol | Thiol-ene click polymerization, crosslinking | Functional polymers, advanced materials | Nitro: electronic properties, reactivity; Thiol: polymerization, surface attachment |

Investigations in Medicinal Chemistry Research

In the realm of medicinal chemistry, this compound serves as a significant intermediate in organic synthesis, contributing to the creation of diverse molecules with potential biological activity . The thiol functionality of this compound is particularly useful for forming disulfide bonds or other sulfur-containing linkages, which are common motifs in biologically active compounds and pharmaceuticals .

For instance, this compound can be utilized in synthetic pathways to produce 3-nitrobenzene sulfonic acid. This sulfonic acid derivative can then be further transformed into other valuable compounds, such as 3-amino-4-nitrobenzenesulfonamide, a structural element that can be incorporated into drug candidates . While this compound itself may not be a direct therapeutic agent, its role as a versatile precursor allows chemists to introduce specific functionalities and structural complexity into molecules being investigated for medicinal applications. The nitro group can also influence the electronic distribution and reactivity of the molecule, which can be critical for binding to biological targets.

Emerging Research Frontiers and Future Directions

Novel Synthetic Methodologies for Enhanced Efficiency

The pursuit of more efficient, sustainable, and high-yielding synthetic routes to 3-Nitrobenzenethiol is a key area of research. Traditional methods are being refined and new strategies are being developed to improve atom economy and reduce waste.

One prominent method involves the direct conversion of 3-nitrobenzenesulfonyl chloride. In this approach, the sulfonyl chloride is selectively reduced using reagents like triphenylphosphine (B44618) to yield the desired thiol. researchgate.netrsc.org Another widely used and efficient method is the reduction of the corresponding disulfide, bis(3-nitrophenyl) disulfide, often employing a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like tetrahydrofuran (B95107) (THF), which can achieve high yields of over 80%. chemicalbook.com Researchers are continuously optimizing these processes by modifying reaction conditions, exploring alternative reducing agents, and developing catalytic systems to enhance both efficiency and selectivity.

Exploration of Unconventional Reaction Pathways

Beyond conventional synthesis, research is delving into unconventional reaction pathways involving this compound, particularly in the realm of catalysis and photochemistry. A significant area of investigation is the catalytic reduction of the nitro group to form 3-aminobenzenethiol, a valuable intermediate. Studies monitoring this reaction have explored competing mechanisms. acs.orgacs.org One proposed pathway is a direct transfer of a hydrogen radical or hydride to the nitro group, while another suggests an initial electron transfer from the catalyst surface followed by protonation. acs.orgacs.org Kinetic studies on platinum-coated gold nanorods using this compound as a substrate have provided evidence favoring the direct hydrogen/hydride transfer mechanism over the electron transfer pathway. acs.orgacs.org

Furthermore, plasmon-driven reactions on metallic nanostructures are opening new avenues. nih.gov Research on similar molecules, like 2-amino-5-nitrobenzenethiol (B1278754), has shown that plasmon excitation can selectively reduce the nitro group to form an azo linkage (–N=N–), demonstrating a novel, light-induced catalytic pathway. nih.gov Other frontiers include exploring complex photoreaction mechanisms, such as the potential for a "roaming mechanism" where fragments of the molecule interact in unexpected ways following light absorption, which has been studied for nitrobenzene (B124822). acs.org

Integration of Advanced Spectroscopic Techniques for In-Situ Monitoring

Understanding complex reaction dynamics requires advanced analytical tools capable of real-time monitoring. Surface-Enhanced Raman Scattering (SERS) has become a particularly powerful technique for studying reactions of this compound. rsc.orgedinst.com By adsorbing the molecule onto plasmonic metal nanoparticles (typically gold or silver), the Raman signal is massively amplified, allowing for the sensitive and non-invasive tracking of molecular transformations at the catalyst surface. edinst.com SERS has been successfully used to monitor the kinetics of the catalytic reduction of this compound in situ, providing detailed vibrational information on the reactant, intermediates, and final product as the reaction progresses. acs.orgacs.org

Other advanced spectroscopic methods are also being integrated into this research. In-situ vibrational spectroscopies such as Attenuated Total Reflection Surface-Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS) and Sum Frequency Generation (SFG) offer complementary information to Raman spectroscopy. frontiersin.org These techniques can probe functional groups and molecular orientation at interfaces with high sensitivity. frontiersin.org Additionally, UV-Vis-NIR absorption spectroscopy can be used in situ to track changes in the electronic states of catalysts or the concentration of reactants and products during a reaction. nih.gov The combination of these techniques provides a comprehensive picture of the reaction mechanism, catalyst behavior, and intermediate species.

Synergistic Computational and Experimental Approaches

The synergy between computational modeling, primarily using Density Functional Theory (DFT), and experimental work has become indispensable for advancing the understanding of this compound's behavior. scirp.org DFT calculations allow researchers to predict and rationalize experimental observations with high accuracy.

This combined approach is particularly fruitful in several areas:

Adsorption Studies : Computational models can determine the most stable adsorption geometry of this compound on a catalyst surface (e.g., gold, TiO₂). nih.govnih.govrsc.org For instance, DFT calculations can predict whether the molecule prefers to lie parallel or stand vertically on the surface and which atoms (sulfur or the nitro group's oxygens) are involved in the binding. nih.govrsc.org

Spectroscopic Analysis : Theoretical calculations of vibrational frequencies are used to assign complex experimental SERS spectra, helping to confirm the identity of surface species and reaction intermediates. nih.gov

Reaction Mechanisms : DFT can be used to map out potential energy surfaces for reactions, calculate activation barriers for different pathways, and investigate the stability of transient intermediates. nih.gov This helps to corroborate mechanisms proposed from experimental data, such as the molecule-to-semiconductor charge-transfer mechanism responsible for SERS enhancement on TiO₂ surfaces. researchgate.netnih.gov

Electronic Properties : Calculations of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) provide insight into the molecule's reactivity and how it interacts with catalyst surfaces, explaining phenomena like charge transfer. scirp.orgresearchgate.net

Design of Next-Generation Catalytic Systems

Research into this compound is a key driver in the design of next-generation catalysts that offer higher activity, selectivity, and sustainability. These advanced systems often feature precisely controlled nanoscale architectures and multifunctional components.

Examples of such systems include:

Bimetallic Nanoparticles : Core-shell or alloyed nanoparticles, such as platinum-coated gold nanorods, have been used for the catalytic reduction of this compound. acs.orgacs.org The combination of metals can create synergistic effects, enhancing catalytic activity and stability.

Bifunctional Heterogeneous Catalysts : Novel catalysts are being designed with multiple active sites to perform multi-step reactions in one pot. For example, a nanomagnetic catalyst composed of an iron oxide core functionalized with both a palladium N-heterocyclic carbene (Pd-NHC) complex and acidic sulfonic acid groups has been developed for the reduction of nitroarenes followed by subsequent condensation or carbonylation reactions. rsc.org

Biogenic Catalysts : An emerging area is the use of biological scaffolds to create catalysts. Palladium nanoparticles supported on the surface of bacteria (bio-Pd) have shown unique selectivity in the hydrogenation of nitro-compounds compared to conventional carbon-supported catalysts. researchgate.net

Flow Catalysis Systems : To improve process efficiency and scalability, catalysts like palladium supported on glass wool (Pd@GW) are being used in continuous flow reactors. These systems demonstrate exceptional performance and durability for nitro reductions under ambient conditions in aqueous solutions. nih.gov

Development of Advanced Materials with Tunable Properties

This compound serves as a critical building block and functional component in the development of advanced materials with precisely controlled and tunable properties. The ability to tailor materials at the molecular level opens up applications in sensing, electronics, and catalysis. numberanalytics.com

Key directions in this field include:

Self-Assembled Monolayers (SAMs) : this compound readily forms well-ordered SAMs on gold and other noble metal surfaces via its thiol group. These SAMs are fundamental to SERS-based sensing platforms and allow for the precise tuning of the surface chemistry and electronic properties of the underlying material.

Functionalized Metal-Organic Frameworks (MOFs) : MOFs are highly porous crystalline materials with tunable structures and properties. While often used for sensing nitroaromatics like nitrobenzene, these frameworks can be designed to incorporate functional groups from molecules like this compound. acs.orgacs.org An ultra-stable Cu(I)-tetrazolate MOF, for example, demonstrates selective fluorescence sensing for nitrobenzene. acs.org Such materials could be adapted for catalytic applications or for the controlled storage and release of thiol-containing compounds.

Porous Nanomaterials : Three-dimensional porous architectures of metal or metal-oxide nanoparticles offer high surface areas and tunable pore structures, making them excellent candidates for catalysis. uoc.gr The selective reduction of nitro groups has been demonstrated using porous gold-titania nanocomposites. uoc.gr

Post-Graphene Materials : Emerging 2D materials like antimonene are being explored for their unique electronic properties and chemical reactivity. rsc.org The functionalization of such novel materials with this compound could lead to the creation of next-generation sensors and electronic devices with tailored characteristics.

Q & A

Basic: What are the optimal synthetic routes for 3-Nitrobenzenethiol, and how can purity be maximized?

Methodological Answer:

The synthesis of this compound typically involves nitration and thiolation steps. For high purity:

- Precursor Selection : Start with benzyl derivatives (e.g., 3-nitrobenzaldehyde) to ensure regioselectivity during nitration .

- Solvent Optimization : Use methanol or ethanol for intermediate purification, as polar solvents reduce side-product formation .

- Reaction Monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and isolate intermediates.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively removes nitro-group byproducts .

Advanced: How do spectroscopic techniques (NMR, IR) address challenges in characterizing this compound’s structural isomers?

Methodological Answer:

The nitro (-NO₂) and thiol (-SH) groups create spectral overlaps:

- ¹H NMR : The -SH proton (δ ~1.5–3.5 ppm) may overlap with aliphatic protons. Use deuterated DMSO to sharpen thiol peaks .

- ¹³C NMR : Differentiate isomers by analyzing nitro-group deshielding effects on adjacent carbons (e.g., meta vs. para substitution shifts) .

- IR Spectroscopy : Confirm thiol presence via S-H stretching (~2550 cm⁻¹) and nitro-group vibrations (~1520, 1350 cm⁻¹) .

- Cross-Validation : Combine X-ray crystallography (for solid-state confirmation) with computational DFT simulations to resolve ambiguities .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust, as nitro compounds can cause respiratory irritation .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent toxic runoff .

- Storage : Keep in airtight containers under nitrogen to prevent oxidation of the thiol group .

Advanced: How can researchers resolve contradictions in reported reaction mechanisms involving this compound?

Methodological Answer:

Contradictions often arise from solvent polarity, pH, or competing pathways:

- Kinetic Studies : Use stopped-flow spectroscopy to monitor intermediate formation rates under varying conditions (e.g., acidic vs. basic media) .

- Isotopic Labeling : Track sulfur and nitrogen atoms via ³⁴S or ¹⁵N isotopes to confirm nucleophilic vs. electrophilic pathways .

- Computational Modeling : Apply density functional theory (DFT) to compare activation energies of proposed mechanisms .

- Meta-Analysis : Systematically compare literature data using frameworks like TRIZ contradiction analysis to identify overlooked variables (e.g., temperature gradients) .

Advanced: What experimental designs are effective for studying this compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Catalyst Screening : Test palladium (Pd(OAc)₂) and copper (CuI) catalysts in Suzuki-Miyaura couplings to assess thiol compatibility .

- Substrate Scope : Vary aryl halides (e.g., bromobenzene vs. iodobenzene) to evaluate electronic effects on coupling efficiency.

- In Situ Monitoring : Use UV-Vis spectroscopy to detect transient metal-thiolate complexes that may deactivate catalysts .

- Controlled Atmospheres : Conduct reactions under inert gas (argon) to minimize thiol oxidation .

Basic: How to validate the stability of this compound under long-term storage?

Methodological Answer:

- Accelerated Aging : Store samples at 40°C for 6 months and analyze degradation via HPLC to identify decomposition products .

- Oxidative Stability : Expose to controlled O₂ levels and track thiol depletion using Ellman’s assay (quantifies free -SH groups) .

- Light Sensitivity : Compare UV-exposed vs. dark-stored samples to assess nitro-group photoreduction risks .

Advanced: How can researchers integrate this compound into mixed-ligand coordination complexes, and what analytical challenges arise?

Methodological Answer:

- Ligand Competition : Use potentiometric titrations to determine binding constants when thiols compete with amines or phosphines .

- Single-Crystal XRD : Resolve structural ambiguities caused by thiolate bridging or metal center distortions .

- Magnetic Studies : Employ SQUID magnetometry to analyze how nitro-thiol ligands influence spin states in transition-metal complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.